![molecular formula C17H24N2O4S B2602174 N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide CAS No. 880319-17-5](/img/structure/B2602174.png)
N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide
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Overview
Description
N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a sulfonamide derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action and physiological effects.
Mechanism Of Action
The mechanism of action of N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of carbonic anhydrase, an enzyme that plays a role in various physiological processes such as acid-base balance, ion transport, and respiration.
Biochemical and Physiological Effects:
N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit the replication of viruses. Additionally, it has been shown to reduce blood glucose levels and improve insulin sensitivity in diabetic mice.
Advantages And Limitations For Lab Experiments
One of the advantages of using N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize and can be obtained in high yield. However, one of the limitations is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide. One direction is to further investigate its mechanism of action and its potential use in treating various diseases such as cancer, diabetes, and neurodegenerative diseases. Another direction is to develop more efficient synthesis methods to improve the yield and purity of the compound. Additionally, the development of new derivatives of N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide with improved properties is also an area of future research.
Conclusion:
In conclusion, N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide is a chemical compound that has potential therapeutic properties and has been studied extensively for its mechanism of action and physiological effects. It has been synthesized using various methods and has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. While there are some limitations to its use in lab experiments, there are several future directions for its study, including investigating its potential use in treating various diseases and developing new derivatives with improved properties.
Synthesis Methods
The synthesis of N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide has been achieved using various methods. One of the most common methods involves the reaction of N-cyclohexylsulfamoyl chloride with 4-aminophenyl tetrahydrofuran-2-carboxylate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide in high yield and purity.
Scientific Research Applications
N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in treating diabetes and neurodegenerative diseases.
properties
IUPAC Name |
N-[4-(cyclohexylsulfamoyl)phenyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c20-17(16-7-4-12-23-16)18-13-8-10-15(11-9-13)24(21,22)19-14-5-2-1-3-6-14/h8-11,14,16,19H,1-7,12H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURVWUUFGNYDDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-cyclohexylsulfamoyl)phenyl)tetrahydrofuran-2-carboxamide |
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